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molecular formula C7H8ClNO B1598740 (2-Amino-4-chlorophenyl)methanol CAS No. 37585-16-3

(2-Amino-4-chlorophenyl)methanol

Cat. No. B1598740
M. Wt: 157.6 g/mol
InChI Key: MUDGPJDWJIFUDB-UHFFFAOYSA-N
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Patent
US09303028B2

Procedure details

In a 2 L 3-neck round bottom flask, the stirred solution of (2-amino-4-chlorophenyl)methanol 2 (32 g, 203.82 mmol) in DCM (765 mL), manganese (IV) oxide (150 g, 1.724 mol) was added at rt. The resulting reaction mixture was stirred at rt under argon atmosphere for 40 h. On completion of reaction the reaction mixture was filtered through CELITE™ pad and solid residue was washed thoroughly with DCM (1000 mL). The combined filtrate was concentrated under reduced pressure to give 2-amino-4-chlorobenzaldehyde as orange solid.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
765 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][OH:10]>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)CO
Name
Quantity
765 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt under argon atmosphere for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
On completion of reaction the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through CELITE™ pad and solid residue
WASH
Type
WASH
Details
was washed thoroughly with DCM (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
NC1=C(C=O)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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